5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H7ClN2O3 . It is also known as 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring substituted with a chlorine atom, a cyclopropyl group, and a carboxylic acid group . Further quantum chemical calculations and Hirshfeld surface analysis could provide more insights into its molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.61 and a density of 1.86±0.1 g/cm3 at 20 ºC . It should be stored at 2-8°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid”, focusing on unique applications across different fields:
Pharmacological Applications
This compound has been studied for its potential in pharmacology , particularly for its inhibitory effects on certain enzymes. For example, a series of derivatives of this compound have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation. The derivatives showed potent and selective activity in inhibiting MMP-13, which is implicated in various diseases including arthritis and cancer .
Chemical Synthesis Applications
In the field of chemical synthesis , this compound serves as a precursor or an intermediate in the synthesis of more complex molecules. The derivatives of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid have been designed to exhibit certain pharmacological activities, showcasing its versatility in drug development processes .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . This enzyme is an important target for the effective treatment of hyperuricemia-associated diseases .
Mode of Action
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid interacts with Xanthine Oxidase by forming privileged interactions with some residues in the XO binding pocket . Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions .
Biochemical Pathways
The compound, as a Xanthine Oxidase inhibitor, affects the purine metabolism pathway. By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Pharmacokinetics
The compound’s stability in the binding pocket of XO was confirmed by molecular dynamics simulations .
Result of Action
The inhibition of Xanthine Oxidase by 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid results in a decrease in uric acid production. This can help manage conditions associated with hyperuricemia, such as gout .
Future Directions
properties
IUPAC Name |
5-chloro-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEHPYDVJUJFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657750 | |
Record name | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | |
CAS RN |
914916-96-4 | |
Record name | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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